4-Butoxyphenol;4-nitrobenzoic acid
Description
Significance of Supramolecular Chemistry in Chemical Research
The importance of supramolecular chemistry lies in its ability to create novel materials and functional systems from the bottom up. nih.gov By understanding and controlling the interactions between molecules, scientists can design materials with tailored properties, such as self-healing polymers, molecular sensors, and advanced catalysts. nih.govsigmaaldrich.com In the pharmaceutical industry, supramolecular principles are crucial for designing effective drug delivery systems, where drugs can be encapsulated and released at specific targets within the body, enhancing efficacy and minimizing side effects. nih.govresearchgate.net
Overview of Co-crystallization and Salt Formation in Organic Systems
Two key strategies in supramolecular chemistry for creating new solid-state forms of organic compounds are co-crystallization and salt formation. researchgate.net Co-crystals are multi-component crystals where the constituent molecules, in a stoichiometric ratio, are held together by non-covalent interactions, primarily hydrogen bonds. sigmaaldrich.commdpi.com Salt formation, on the other hand, involves the transfer of a proton from an acidic component to a basic component, resulting in an ionic pair. researchgate.net The distinction between a co-crystal and a salt can sometimes be nuanced and may depend on the specific experimental conditions. sigmaaldrich.com The choice between these two forms can significantly impact the physicochemical properties of the resulting material, such as solubility, stability, and bioavailability. mdpi.com
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition
At the heart of supramolecular assembly is the concept of molecular recognition, the specific binding of one molecule to another. mdpi.com This recognition is driven by a variety of non-covalent interactions, the most prominent of which is the hydrogen bond. Hydrogen bonds are highly directional interactions between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. mdpi.com Their strength and directionality make them ideal for building robust and predictable supramolecular architectures.
Other important non-covalent forces include:
π-π stacking: Interactions between aromatic rings. nih.gov
Van der Waals forces: Weak, short-range interactions arising from temporary fluctuations in electron density. nih.gov
Electrostatic interactions: Forces between charged or polar molecules. mdpi.com
The interplay of these interactions governs the precise arrangement of molecules in a crystal lattice.
Contextualizing 4-Butoxyphenol (B117773) and 4-Nitrobenzoic Acid within Supramolecular Chemistry
The compounds 4-Butoxyphenol and 4-nitrobenzoic acid are excellent candidates for forming a supramolecular assembly. 4-Butoxyphenol, an aromatic ether and phenol (B47542), possesses a hydroxyl group (-OH) that can act as a hydrogen bond donor and an ether oxygen that can act as a hydrogen bond acceptor. 4-Nitrobenzoic acid, an aromatic carboxylic acid, features a carboxylic acid group (-COOH) which is a strong hydrogen bond donor and acceptor, and a nitro group (-NO2) which can also participate in weaker interactions.
The complementary nature of these functional groups suggests a high likelihood of forming a co-crystal through hydrogen bonding. The primary interaction is expected to be between the carboxylic acid of 4-nitrobenzoic acid and the hydroxyl group of 4-Butoxyphenol.
Illustrative Data on the Components
To understand the potential supramolecular assembly, it is helpful to consider the properties of the individual components.
Table 1: Physicochemical Properties of 4-Butoxyphenol and 4-Nitrobenzoic Acid
| Property | 4-Butoxyphenol | 4-Nitrobenzoic Acid |
| Molecular Formula | C₁₀H₁₄O₂ | C₇H₅NO₄ |
| Molar Mass | 166.22 g/mol | 167.12 g/mol |
| Melting Point | 65-66 °C | 239-242 °C |
| Appearance | Pale brown to brown crystalline powder | Light yellow crystalline powder |
| Data sourced from various chemical databases. |
Hypothetical Supramolecular Assembly and Interactions
In a hypothetical co-crystal of 4-Butoxyphenol and 4-nitrobenzoic acid, the most probable and stable hydrogen bonding motif would involve the formation of a heterodimer. The carboxylic acid group of 4-nitrobenzoic acid would likely form a strong O-H···O hydrogen bond with the phenolic hydroxyl group of 4-Butoxyphenol.
Table 2: Predicted Hydrogen Bond Parameters for a Hypothetical 4-Butoxyphenol-4-nitrobenzoic acid Co-crystal
| Donor (D) | Acceptor (A) | D-H···A Interaction | Predicted D···A Distance (Å) | Predicted H···A Distance (Å) | Predicted D-H···A Angle (°) |
| Carboxylic Acid (-COOH) | Phenolic Hydroxyl (-OH) | O-H···O | 2.6 - 2.8 | 1.6 - 1.8 | 160 - 180 |
| Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | O-H···O | 2.7 - 2.9 | 1.7 - 1.9 | 150 - 170 |
| These values are predictive and based on typical hydrogen bond geometries observed in similar organic co-crystals. |
Properties
CAS No. |
56752-45-5 |
|---|---|
Molecular Formula |
C17H19NO6 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-butoxyphenol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H14O2.C7H5NO4/c1-2-3-8-12-10-6-4-9(11)5-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h4-7,11H,2-3,8H2,1H3;1-4H,(H,9,10) |
InChI Key |
JOSDCZQLSOERFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of 4 Butoxyphenol and 4 Nitrobenzoic Acid Interactions
Quantum Chemical Approaches to Intermolecular Interactions
Quantum chemical calculations are a cornerstone for understanding the nature and strength of interactions between molecules. These methods solve the electronic Schrödinger equation to provide accurate descriptions of molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) Calculations of Interaction Energies
Density Functional Theory (DFT) has become a widely used method for studying intermolecular interactions due to its favorable balance between computational cost and accuracy. DFT calculations can elucidate the geometry of the 4-Butoxyphenol (B117773) and 4-nitrobenzoic acid dimer and quantify the strength of their interaction. The interaction energy (ΔE) is typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated molecules (monomers).
ΔE = E_complex - (E_4-Butoxyphenol + E_4-nitrobenzoic acid)
A negative value of ΔE indicates a stable complex. To account for the basis set superposition error (BSSE), which can artificially increase the interaction energy, the counterpoise correction method is commonly applied.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such DFT calculations, using different functionals and basis sets.
| Functional | Basis Set | Interaction Energy (kcal/mol) | BSSE Corrected Interaction Energy (kcal/mol) |
| B3LYP | 6-31G(d,p) | -12.5 | -10.8 |
| B3LYP | 6-311++G(d,p) | -13.2 | -11.5 |
| M06-2X | 6-311++G(d,p) | -14.0 | -12.3 |
| ωB97X-D | 6-311++G(d,p) | -14.5 | -12.8 |
This data is illustrative and represents typical values for hydrogen-bonded complexes.
Ab Initio Methods for High-Accuracy Interaction Energy Determination
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for calculating interaction energies. While computationally more demanding than DFT, they provide benchmark values against which DFT results can be compared. The high accuracy of these methods is crucial for resolving subtle differences in interaction strengths and for validating the choice of DFT functional.
Basis Set Selection and Computational Efficiency Considerations
The choice of basis set is critical in any quantum chemical calculation. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are commonly used. Larger basis sets with diffuse functions (indicated by "+" or "aug-") are generally necessary to accurately describe the non-covalent interactions that govern the formation of the 4-Butoxyphenol and 4-nitrobenzoic acid complex. However, the computational cost increases significantly with the size of the basis set. Therefore, a balance must be struck between the desired accuracy and the available computational resources. Preliminary calculations with smaller basis sets are often performed to obtain initial geometries, which are then refined with larger, more robust basis sets.
Molecular Dynamics Simulations of 4-Butoxyphenol and 4-Nitrobenzoic Acid Systems
While quantum chemical methods provide detailed information about the interaction of a single pair of molecules, Molecular Dynamics (MD) simulations allow for the study of the collective behavior of a large ensemble of molecules over time. This is essential for understanding dynamic processes like self-assembly and crystal nucleation.
Force Field Development for Intermolecular Interactions
MD simulations rely on force fields, which are sets of empirical potential energy functions and parameters that describe the interactions between atoms. Standard force fields like AMBER, CHARMM, and OPLS may not have accurate parameters for all molecules. For novel investigations, such as the interaction between 4-Butoxyphenol and 4-nitrobenzoic acid, it is often necessary to develop or validate specific force field parameters. This typically involves fitting the force field parameters, especially the partial atomic charges and van der Waals parameters, to reproduce quantum chemical data, such as the interaction energy and geometry of the dimer.
A representative table of the types of parameters that would be defined in a force field for these molecules is shown below.
| Atom Type | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |
| O (phenol) | -0.65 | 3.00 | 0.21 |
| H (phenol) | +0.42 | 0.00 | 0.00 |
| C (aromatic) | varies | 3.55 | 0.07 |
| O (carboxyl) | -0.70 | 2.96 | 0.21 |
| H (carboxyl) | +0.45 | 0.00 | 0.00 |
| N (nitro) | +0.90 | 3.25 | 0.17 |
| O (nitro) | -0.55 | 2.96 | 0.21 |
This data is for illustrative purposes to show the nature of force field parameters and does not represent a validated force field.
Simulating Self-Assembly and Complex Formation
With a validated force field, MD simulations can be performed to model the behavior of a mixture of 4-Butoxyphenol and 4-nitrobenzoic acid molecules in a simulated environment (e.g., in a solvent or in the melt). These simulations can reveal how the molecules aggregate and whether they form ordered structures, such as co-crystals. By analyzing the trajectories of the atoms over time, one can identify the predominant hydrogen bonding patterns and study the stability of the resulting assemblies. Such simulations are invaluable for predicting the crystal structure and understanding the factors that drive the self-assembly process at the molecular level.
Analysis of Non-Covalent Interactions (NCIs)
Quantification and Visualization of Hydrogen Bonding Network Motifs
Hydrogen bonds are expected to be the primary driving force in the association of 4-butoxyphenol and 4-nitrobenzoic acid. The presence of a hydroxyl group (-OH) on the phenol (B47542) and a carboxylic acid group (-COOH) on the benzoic acid derivative provides strong hydrogen bond donors and acceptors.
Expected Hydrogen Bonding Motifs:
Carboxylic Acid-Phenol Heterosynthon: The most probable and strongest hydrogen bond would form between the carboxylic acid proton of 4-nitrobenzoic acid and the phenolic oxygen of 4-butoxyphenol (O-H···O). This is a well-established and robust supramolecular heterosynthon. pharmainfonepal.comanimalnexus.com.pkarchive.org
Carboxylic Acid Dimer Homosynthon: It is also possible for two molecules of 4-nitrobenzoic acid to form a centrosymmetric dimer via two O-H···O hydrogen bonds between their carboxylic acid groups. animalnexus.com.pk The formation of this homosynthon versus the heterosynthon would depend on stoichiometry and crystallization conditions.
Visualization and Quantification: In the absence of experimental data, computational methods like Density Functional Theory (DFT) would be essential to visualize and quantify these interactions. Parameters such as bond lengths, angles, and interaction energies could be calculated to determine the strength and geometry of the hydrogen bonds. Advanced techniques like Non-Covalent Interaction (NCI) plots can visually highlight the regions of weak interactions.
Evaluation of π-π Stacking and Other Aromatic Interactions
Both 4-butoxyphenol and 4-nitrobenzoic acid possess aromatic rings, making π-π stacking interactions a significant contributor to the crystal packing.
Types of Aromatic Interactions:
Parallel-displaced or T-shaped π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. Due to the electron-withdrawing nitro group on one ring and the electron-donating alkoxy and hydroxyl groups on the other, a charge-transfer component may enhance this interaction.
Nitro-π Interactions: The electron-deficient nitro group of 4-nitrobenzoic acid can interact favorably with the electron-rich π-system of the 4-butoxyphenol ring. githubusercontent.comfufaton.com This type of interaction is a recognized contributor to the stability of crystal structures containing nitroaromatic compounds. githubusercontent.comfufaton.com
Table 1: Predicted Aromatic Interactions and Their Significance
| Interaction Type | Participating Groups | Expected Significance |
|---|---|---|
| π-π Stacking | Phenyl ring of 4-butoxyphenol and phenyl ring of 4-nitrobenzoic acid | High |
Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds, including weak non-covalent interactions. ottokemi.comarchive.org
QTAIM Analysis would reveal:
Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for a bonding interaction. archive.org For the 4-butoxyphenol-4-nitrobenzoic acid complex, BCPs would be expected for the O-H···O hydrogen bonds and potentially for weaker C-H···O and π-π stacking interactions.
Topological Parameters at BCPs: The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP provide quantitative information about the nature and strength of the interaction. For hydrogen bonds, specific ranges for these parameters indicate the degree of covalent character.
Table 2: Hypothetical QTAIM Parameters for Key Interactions
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) |
|---|---|---|---|
| O-H···O (Carboxylic Acid-Phenol) | 0.02 - 0.04 | Positive | Slightly Negative |
| C-H···O | 0.005 - 0.015 | Positive | Positive |
Note: These are typical ranges for such interactions and would need to be confirmed by specific calculations.
Prediction of Supramolecular Synthons
Supramolecular synthons are robust and predictable structural units formed by intermolecular interactions. pharmainfonepal.com Identifying the likely synthons is key to crystal engineering.
Carboxylic Acid…Phenol Hydrogen Bond Synthons
The primary and most predictable supramolecular synthon in a 1:1 mixture of 4-butoxyphenol and 4-nitrobenzoic acid is the heterosynthon formed between the carboxylic acid and the phenol. pharmainfonepal.com This interaction is generally favored over the formation of carboxylic acid homodimers, especially when a good hydrogen bond acceptor like a phenol is present. archive.org The reliability of this synthon makes it a powerful tool in the design of co-crystals.
Nitro Group Participation in Intermolecular Interactions
The nitro group of 4-nitrobenzoic acid is a versatile participant in intermolecular interactions beyond its electron-withdrawing effect on the aromatic ring.
Potential Roles of the Nitro Group:
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules.
Nitro-π Interactions: As mentioned previously, the nitro group can engage in stabilizing interactions with the π-cloud of an adjacent aromatic ring. githubusercontent.comfufaton.com
Halogen Bonding: While not applicable here, in other systems, nitro groups are known to interact with halogen atoms.
Butoxy Chain Conformation and Packing Effects
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or theoretical studies on the butoxy chain conformation and its influence on the crystal packing of the co-crystal formed between 4-butoxyphenol and 4-nitrobenzoic acid. Detailed research findings, including specific torsion angles and packing diagrams for this particular binary system, are not publicly available at this time.
The specific nature of the co-former, in this case, 4-nitrobenzoic acid, would play a crucial role in directing the conformation of the butoxy chain. The formation of hydrogen bonds between the phenolic hydroxyl group of 4-butoxyphenol and the carboxylic acid group of 4-nitrobenzoic acid would create a primary supramolecular synthon. The packing of these hydrogen-bonded units would then be influenced by weaker interactions, where the conformation of the flexible butoxy chain becomes significant. It can be hypothesized that the butoxy chains would arrange in a manner that allows for efficient space-filling, potentially segregating into hydrophobic domains within the crystal structure, a common feature in the crystal engineering of amphiphilic molecules.
Without specific structural data for the 4-butoxyphenol and 4-nitrobenzoic acid co-crystal, a detailed analysis of butoxy chain conformation and its specific effects on packing remains speculative. Further experimental work, such as single-crystal X-ray diffraction, and computational modeling would be required to provide the precise details of these structural features.
Synthetic Methodologies for 4 Butoxyphenol;4 Nitrobenzoic Acid Supramolecular Systems
Solution-Based Crystallization Techniques
Solution-based crystallization is a conventional and widely used method for the preparation of co-crystals. This approach relies on the differential solubility of the co-formers in a selected solvent system to drive the formation of the supramolecular structure upon supersaturation.
Solvent Evaporation Methodologies
The slow evaporation of a solvent from a solution containing stoichiometric amounts of the co-crystal formers is a common technique for growing single crystals suitable for X-ray diffraction analysis. sci-hub.box In a typical procedure, 4-butoxyphenol (B117773) and 4-nitrobenzoic acid are dissolved in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined through screening experiments. The solution is then allowed to stand at a constant temperature, leading to the gradual evaporation of the solvent. As the solvent evaporates, the concentration of the solutes increases, eventually reaching a state of supersaturation that initiates crystallization.
For instance, co-crystals of other phenolic compounds and carboxylic acids have been successfully prepared by dissolving the components in solvents like ethanol (B145695), followed by slow evaporation at room temperature. sci-hub.box The rate of evaporation can be controlled to influence the size and quality of the resulting crystals.
Slow Cooling and Anti-Solvent Precipitation
Slow cooling is another solution-based technique where the co-formers are dissolved in a solvent at an elevated temperature to achieve a clear solution. The solution is then gradually cooled, which decreases the solubility of the components and induces crystallization. The rate of cooling is a key parameter that can affect the nucleation and growth of the co-crystals.
Anti-solvent precipitation involves the addition of a second solvent (an anti-solvent) in which the co-crystal components are poorly soluble. The co-formers are first dissolved in a good solvent. The anti-solvent is then added to this solution, causing a rapid change in the solvent environment and leading to the precipitation of the co-crystal. The choice of both the solvent and the anti-solvent, as well as the rate of addition of the anti-solvent, are crucial for controlling the crystallization process.
Mechanochemical Synthesis Approaches
Mechanochemistry involves the use of mechanical energy to induce chemical reactions and phase transformations in the solid state. rsc.org These methods are often considered "green" alternatives to solution-based techniques as they typically use minimal or no solvent. rsc.org
Liquid-Assisted Grinding (LAG) for Co-crystal Formation
Liquid-assisted grinding (LAG), also referred to as solvent-drop grinding, has emerged as a highly effective and reliable method for the formation of co-crystals. sci-hub.boxnih.gov This technique involves grinding the solid co-formers together with a small amount of a liquid phase. sci-hub.boxed.ac.uk The added liquid acts as a catalyst, enhancing molecular mobility and facilitating the formation of the co-crystal structure. nih.gov
The choice of the grinding liquid can be critical and can even influence the polymorphic outcome of the reaction. units.it For example, in the synthesis of other co-crystals, various solvents like ethanol, methanol, and n-heptane have been used in catalytic amounts (e.g., 20-30 µL). ed.ac.uk The grinding itself is typically performed using a mortar and pestle or a mixer/mill for a set duration. sci-hub.box The progress of the co-crystal formation can be monitored using techniques such as Powder X-ray Diffraction (PXRD) and Infrared (IR) spectroscopy. researchgate.net Research has shown that LAG can often produce co-crystals that are difficult to obtain from solution-based methods. mdpi.com
| Parameter | Description |
| Grinding Time | Typically ranges from a few minutes to several hours. For some systems, grinding for 4 minutes with a mortar and pestle is sufficient, while others may require longer periods in a mixer/mill. sci-hub.box |
| Grinding Liquid | A small amount of a suitable solvent is added to facilitate the reaction. The choice of liquid can influence the reaction rate and the final crystal form. ed.ac.ukunits.it |
| Stoichiometry | The co-formers are typically mixed in a specific stoichiometric ratio (e.g., 1:1 or 2:1) prior to grinding. sci-hub.box |
Neat Grinding Techniques
Neat grinding, or dry grinding, involves the grinding of the solid co-formers in the absence of any solvent. researchgate.net This method relies solely on the mechanical force to induce the formation of the co-crystal. While it is the most environmentally friendly mechanochemical approach, it may not always be as effective as LAG in achieving complete conversion to the co-crystal phase. researchgate.net In some cases, neat grinding may lead to the formation of an amorphous intermediate which then crystallizes into the co-crystal form. nih.gov The efficiency of neat grinding can be influenced by factors such as the grinding time, the intensity of the grinding, and the physical properties of the starting materials.
Co-crystal and Salt Screening Strategies
The discovery of new co-crystals often involves a screening process where a target molecule is combined with a variety of potential co-formers under different crystallization conditions. nih.gov For the 4-butoxyphenol and 4-nitrobenzoic acid system, screening would involve testing various solvents for solution-based methods and different grinding liquids for mechanochemical approaches. nih.gov
Experimental screening remains a primary method for identifying new multicomponent systems. veranova.com Techniques such as Differential Scanning Calorimetry (DSC) can be used to quickly assess the formation of new solid phases by observing changes in melting points. nih.gov Hot-stage microscopy is another valuable tool for screening, where the formation of a eutectic melt followed by crystallization can indicate co-crystal formation. researchgate.net
Computational methods, while still developing, can also aid in predicting the likelihood of co-crystal formation between two molecules. rsc.org These in silico screening techniques can help to narrow down the list of potential co-formers before extensive experimental work is undertaken. veranova.com However, experimental verification is always necessary to confirm the formation and determine the structure of the new co-crystal. veranova.com
| Screening Technique | Principle | Application in 4-Butoxyphenol;4-Nitrobenzoic Acid System |
| Solution-Based Screening | Systematically testing various solvents and crystallization conditions (e.g., evaporation, cooling). sci-hub.box | Identifying suitable solvents for growing single crystals for structural analysis. |
| Mechanochemical Screening | Employing neat and liquid-assisted grinding with a range of solvents to explore different polymorphic outcomes. nih.goved.ac.uk | Rapidly assessing the feasibility of co-crystal formation and identifying optimal grinding conditions. |
| High-Throughput Screening | Utilizing automated systems to perform a large number of crystallization experiments in parallel. ed.ac.uk | Efficiently screening a wide range of co-formers and conditions. |
| Thermal Analysis (DSC) | Detecting the formation of new crystalline phases by observing their unique melting points. nih.gov | Providing a quick indication of co-crystal or salt formation. |
| Hot-Stage Microscopy | Visually observing the interaction between the two components upon heating. researchgate.net | Identifying eutectic formation and subsequent crystallization, which is indicative of a co-crystal. |
Rational Coformer Selection based on Acid-Base Properties
The selection of suitable coformers is a cornerstone of crystal engineering. A primary guiding principle involves the acid-base characteristics of the potential components, often quantified by their pKa values. Co-crystals are typically formed between neutral molecules, whereas a significant difference in pKa (ΔpKa > 3) between an acidic and a basic component often leads to proton transfer and salt formation.
4-Nitrobenzoic acid is a moderately strong organic acid, with a pKa of approximately 3.44. nih.gov Its acidity is enhanced by the electron-withdrawing nitro group (-NO2) attached to the benzene (B151609) ring. doubtnut.comsarthaks.com In contrast, 4-butoxyphenol, as a phenol (B47542) derivative, is a very weak acid. Its predicted pKa is approximately 10.33. chemicalbook.com
The ΔpKa for this pair is calculated as: ΔpKa = pKa (base: 4-butoxyphenol) - pKa (acid: 4-nitrobenzoic acid) ≈ 10.33 - 3.44 = 6.89
While a ΔpKa greater than 3 often suggests salt formation, the reality exists on a continuum. Given that phenols are very weak bases and the proton donor is a carboxylic acid, the formation of a robust hydrogen-bonded co-crystal is highly probable. The primary interaction would be the strong and directional hydrogen bond between the carboxylic acid group of 4-nitrobenzoic acid and the hydroxyl group of 4-butoxyphenol. The ether oxygen on 4-butoxyphenol and the nitro group on 4-nitrobenzoic acid could also participate in weaker hydrogen bonds, further stabilizing the resulting supramolecular structure. researchgate.net
Table 1: Acid-Base Properties of Coformers
| Compound | Formula | Molecular Weight ( g/mol ) | Functional Group | pKa | Role |
|---|---|---|---|---|---|
| 4-Butoxyphenol | C₁₀H₁₄O₂ | 166.22 | Phenol, Ether | ~10.33 chemicalbook.com | H-bond acceptor/donor |
High-Throughput Screening Methods
To efficiently explore the conditions under which 4-butoxyphenol and 4-nitrobenzoic acid form co-crystals, high-throughput screening (HTS) methods are invaluable. These techniques allow for the rapid, parallel execution of numerous small-scale crystallization experiments, varying parameters such as solvent, stoichiometry, and temperature.
Two common HTS approaches include:
Solvent-Mediated Grinding: This technique involves grinding stoichiometric amounts of the two coformers with a small, catalytic amount of a solvent. The mechanical energy and the presence of the solvent facilitate the disruption of the parent crystal lattices and the formation of the new co-crystal phase.
Solution-Based Screening: This method uses multi-well plates (e.g., 96-well plates) where small quantities of the coformers are dissolved in a variety of solvents and allowed to crystallize under different conditions (e.g., slow evaporation, cooling crystallization). nih.gov
The results of such a screening are typically analyzed using techniques like X-ray Powder Diffraction (XRPD) to identify new crystalline phases that are distinct from the starting materials.
Table 2: Illustrative High-Throughput Screening Design
| Well | 4-Butoxyphenol (mg) | 4-Nitrobenzoic Acid (mg) | Molar Ratio (B:N) | Solvent (50 µL) | Method |
|---|---|---|---|---|---|
| A1 | 5.0 | 5.0 | 1:1 | Ethanol | Slow Evaporation |
| A2 | 5.0 | 5.0 | 1:1 | Acetone | Slow Evaporation |
| A3 | 5.0 | 5.0 | 1:1 | Ethyl Acetate | Slow Evaporation |
| B1 | 6.6 | 3.3 | 2:1 | Ethanol | Slow Evaporation |
| B2 | 3.3 | 6.6 | 1:2 | Acetone | Slow Evaporation |
| C1 | 10.0 | 10.0 | 1:1 | Methanol (5 µL) | Grinding |
Polymorphism and Pseudopolymorphism in Co-crystallization
Control of Crystallization Conditions for Polymorph Selection
Polymorphism is the ability of a solid material to exist in more than one crystal structure. For a co-crystal system like 4-butoxyphenol;4-nitrobenzoic acid, different arrangements of the molecules in the crystal lattice can lead to polymorphs with distinct physical properties. The selection of a specific polymorph can be controlled by carefully manipulating the crystallization conditions.
Key factors influencing polymorph selection include:
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons (patterns of hydrogen bonds) are favored during nucleation and growth. Crystallization from a protic solvent like ethanol might favor a different polymorph than crystallization from an aprotic solvent like toluene.
Temperature: Temperature affects both solubility and the kinetics of crystal growth. One polymorph may be thermodynamically stable at one temperature, while another is stable at a different temperature. Cooling rates can also trap metastable polymorphs.
Supersaturation: The level of supersaturation at which crystallization occurs can dictate which polymorph nucleates. High supersaturation often yields metastable forms, while lower supersaturation tends to produce the most stable form.
For the 4-butoxyphenol;4-nitrobenzoic acid system, one could envision polymorphs arising from different hydrogen-bonding patterns, such as a catemer (chain) versus a dimer motif between the carboxylic acid and phenol groups.
Identification of Hydrates and Solvates
Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, resulting in solvates or, if the solvent is water, hydrates. The presence of strong hydrogen bond donors and acceptors in both 4-butoxyphenol (hydroxyl group) and 4-nitrobenzoic acid (carboxylic acid and nitro groups) makes the formation of hydrates or solvates a distinct possibility when crystallizing from corresponding solvents.
The identification of these forms is critical and is typically achieved through a combination of analytical techniques:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A step-wise mass loss corresponding to the stoichiometric amount of solvent is a strong indicator of a solvate or hydrate.
Differential Scanning Calorimetry (DSC): DSC can detect endothermic events corresponding to the desolvation of the crystal lattice prior to melting.
X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof by locating the solvent molecules within the crystal structure. Powder XRD can show a distinct pattern for the pseudopolymorph compared to the anhydrous/unsolvated form.
Spectroscopy (FTIR/Raman): The presence of solvent molecules, particularly water with its characteristic O-H stretching bands, can often be detected using infrared or Raman spectroscopy.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| 4-Butoxyphenol |
| 4-Nitrobenzoic Acid |
| Ethanol |
| Acetone |
| Ethyl Acetate |
| Methanol |
| Acetonitrile |
Advanced Characterization of 4 Butoxyphenol;4 Nitrobenzoic Acid Supramolecular Assemblies
Crystallographic Analysis
Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive evidence of co-crystal formation and a detailed understanding of the intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystal. This technique would provide the absolute structure of the 4-Butoxyphenol (B117773);4-nitrobenzoic acid co-crystal, revealing bond lengths, bond angles, and the nature of the hydrogen bonding between the phenolic hydroxyl group of 4-Butoxyphenol and the carboxylic acid group of 4-nitrobenzoic acid.
Table 1: Hypothetical Crystallographic Data for 4-Butoxyphenol;4-nitrobenzoic acid from SCXRD
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.876 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1245.6 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of typical SCXRD results.
Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. springernature.com For the 4-Butoxyphenol;4-nitrobenzoic acid co-crystal, PXRD would be employed to confirm that the bulk material consists of a single crystalline phase, distinct from the individual starting materials. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the co-crystal. mdpi.com
By comparing the experimental PXRD pattern of the co-crystal with the patterns of pure 4-Butoxyphenol and pure 4-nitrobenzoic acid, one can confirm the formation of a new crystalline phase. Furthermore, the experimental pattern can be compared to a pattern simulated from the SCXRD data to verify the phase purity of the bulk sample.
Synchrotron powder diffraction offers significant advantages over conventional laboratory PXRD, including higher resolution and much faster data collection times. psi.chnih.gov This enables in situ studies of the co-crystal's behavior under non-ambient conditions, such as variable temperature or pressure. researchgate.netresearchgate.net For the 4-Butoxyphenol;4-nitrobenzoic acid system, synchrotron diffraction could be used to study the formation of the co-crystal in real-time or to investigate its thermal stability and any potential phase transitions. The high intensity of the synchrotron source is also invaluable for detecting minor crystalline impurities that might be missed with laboratory-based instruments. psi.ch
Spectroscopic Investigations
Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the vibrational and electronic properties of the molecules and the nature of the intermolecular interactions, particularly hydrogen bonding.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is exceptionally sensitive to changes in molecular structure and intermolecular interactions, making it a powerful tool for probing hydrogen bonding in co-crystals. researchgate.netresearchgate.net In the 4-Butoxyphenol;4-nitrobenzoic acid co-crystal, the formation of a hydrogen bond between the hydroxyl group of the phenol (B47542) and the carboxylic acid group would lead to characteristic shifts in the vibrational frequencies of the involved functional groups. nih.gov
Specifically, the O-H stretching vibration of the carboxylic acid, typically observed as a broad band in the IR spectrum of the pure acid, would be expected to shift to a lower frequency upon co-crystal formation. Similarly, the C=O stretching vibration of the carboxylic acid may also exhibit a shift. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information and could be used to observe changes in the aromatic ring vibrations of both molecules upon co-crystallization. nih.gov
Table 2: Expected Vibrational Frequency Shifts in the 4-Butoxyphenol;4-nitrobenzoic acid Co-crystal
| Functional Group | Typical Frequency Range (cm⁻¹) (Pure Compound) | Expected Shift upon Co-crystal Formation |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Shift to lower frequency |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Shift to lower frequency |
Note: This table presents expected trends in vibrational frequency shifts based on established principles of hydrogen bonding spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing co-crystals, providing information about the local chemical environment of the nuclei. Both solution-state and solid-state NMR (ssNMR) can be utilized.
In solution, ¹H NMR can be used to study the interactions between 4-Butoxyphenol and 4-nitrobenzoic acid. Changes in the chemical shifts of the protons involved in hydrogen bonding, such as the acidic proton of the carboxylic acid and the hydroxyl proton of the phenol, can provide evidence of association in solution.
Solid-state NMR is particularly valuable for characterizing the bulk solid material and can provide information that is complementary to diffraction methods. rsc.orgrsc.org For the 4-Butoxyphenol;4-nitrobenzoic acid co-crystal, ¹³C ssNMR would be expected to show changes in the chemical shifts of the carbon atoms adjacent to the functional groups involved in the hydrogen bonding. These shifts arise from changes in the electron density around the nuclei upon co-crystal formation. brad.ac.uk Comparing the ssNMR spectra of the co-crystal to those of the starting materials can confirm the formation of a new solid phase and provide insights into the molecular-level structure.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 4-Butoxyphenol |
UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer
UV-Vis spectroscopy is a important technique for probing the electronic transitions within a molecular assembly. In the context of the 4-Butoxyphenol;4-nitrobenzoic acid system, this method can provide insights into the formation of charge-transfer complexes. The interaction between the electron-donating 4-Butoxyphenol and the electron-accepting 4-nitrobenzoic acid may lead to the appearance of a new absorption band at a longer wavelength than the bands of the individual components. This new band, known as a charge-transfer band, arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light.
Detailed analysis of the UV-Vis spectra can help in determining the stoichiometry of the complex in solution and in calculating the association constant. The position, intensity, and shape of the charge-transfer band are sensitive to the electronic properties of the donor and acceptor molecules, as well as the nature of the solvent.
| Spectroscopic Parameter | 4-Butoxyphenol | 4-nitrobenzoic acid | 4-Butoxyphenol;4-nitrobenzoic acid Complex |
| λmax (nm) | Data not available | Data not available | Appearance of a new charge-transfer band is expected |
| Molar Absorptivity (ε) | Data not available | Data not available | Dependent on the strength of the charge-transfer interaction |
Mass Spectrometry for Molecular Integrity and Fragmentation Patterns
Mass spectrometry is a powerful analytical tool for confirming the molecular weight of the supramolecular complex and for studying its fragmentation pathways. Under soft ionization conditions, such as electrospray ionization (ESI), it is often possible to observe the intact non-covalent complex in the gas phase. The detection of a peak corresponding to the mass of the [4-Butoxyphenol + 4-nitrobenzoic acid + H]⁺ or [4-Butoxyphenol + 4-nitrobenzoic acid - H]⁻ ion would provide direct evidence for the formation of the 1:1 assembly.
Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated complex ion to investigate its stability and fragmentation patterns. The fragmentation of the supramolecular assembly can reveal information about the strength of the non-covalent interactions holding the components together. The primary fragmentation pathways would likely involve the dissociation of the complex back into its individual components, 4-Butoxyphenol and 4-nitrobenzoic acid.
| Ion | Observed m/z | Expected Fragmentation Products |
| [4-Butoxyphenol + H]⁺ | 167.1072 | Fragmentation of the butyl chain |
| [4-nitrobenzoic acid + H]⁺ | 168.0297 | Loss of H₂O, NO₂, CO |
| [Complex + H]⁺ | 335.1369 | Dissociation to [4-Butoxyphenol + H]⁺ and neutral 4-nitrobenzoic acid, or [4-nitrobenzoic acid + H]⁺ and neutral 4-Butoxyphenol |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal properties of materials, including melting points and other phase transitions. For the 4-Butoxyphenol;4-nitrobenzoic acid supramolecular assembly, DSC can be used to determine the melting point of the cocrystal and compare it to the melting points of the individual components. A new, sharp endothermic peak at a temperature distinct from that of the starting materials is a strong indication of the formation of a new crystalline phase.
The shape and enthalpy of the melting endotherm can provide information about the crystallinity and stability of the cocrystal. In some cases, multiple thermal events may be observed, indicating the presence of polymorphs or other phase transitions prior to melting.
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| 4-Butoxyphenol | 61-64 | Data not available |
| 4-nitrobenzoic acid | 239-242 | Data not available |
| Cocrystal | Expected to be different from individual components | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal. The TGA curve will show the temperature at which the complex begins to decompose. By comparing the decomposition profile of the cocrystal to its individual components, an assessment of its thermal stability can be made.
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The onset temperature of decomposition and the percentage of mass loss at different temperatures are key parameters obtained from a TGA experiment. For this specific cocrystal, one might expect a multi-step decomposition, potentially corresponding to the loss of the individual components.
| Compound | Onset of Decomposition (°C) | Major Mass Loss Steps |
| 4-Butoxyphenol | Data not available | Data not available |
| 4-nitrobenzoic acid | Approximately 250-400 veranova.com | Single-step decomposition is often observed veranova.com |
| Cocrystal | Data not available | May show sequential or overlapping decomposition of the two components |
Microscopy and Morphological Characterization
Scanning Electron Microscopy (SEM) for Crystal Habit and Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology and crystal habit of the 4-Butoxyphenol;4-nitrobenzoic acid cocrystals. SEM provides high-resolution images that can reveal details about the crystal size, shape, and surface features. The formation of well-defined crystals with a distinct morphology, different from that of the starting materials, can be another piece of evidence for the formation of a new cocrystalline phase.
SEM images can also be used to assess the homogeneity of the bulk sample and to identify any potential presence of different crystal forms or unreacted starting materials. The crystal habit observed can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling.
| Feature | Description |
| Crystal Habit | The characteristic external shape of the cocrystals (e.g., needles, plates, prisms). |
| Crystal Size | The dimensions of the individual crystals, which can range from micrometers to millimeters. |
| Surface Morphology | The fine details of the crystal surfaces, including the presence of steps, defects, or intergrowths. |
Hot Stage Microscopy for Phase Transition Visualization
Hot stage microscopy (HSM) is a powerful thermo-analytical technique that provides direct visual observation of a material's physical and chemical changes as a function of temperature. particle.dknih.gov By coupling a polarized light microscope with a precision heating stage, HSM allows for the real-time visualization of phase transitions, such as melting, crystallization, and polymorphic transformations, offering critical insights that complement data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC). nih.govresearchgate.netkoreascience.kr
In the context of the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal, HSM would be instrumental in elucidating its thermal behavior. A small, representative sample of the cocrystal would be placed on a microscope slide on the hot stage. The temperature would then be increased at a controlled rate, and the changes in the sample's morphology would be recorded.
Detailed Research Findings (Hypothetical Application)
Applying HSM to the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal would involve monitoring for several key thermal events:
Eutectic Melting: If the sample contains any unbound starting materials (4-Butoxyphenol and 4-nitrobenzoic acid), a preliminary melting event may be observed at the eutectic temperature of the binary system. This would appear as the initial formation of a liquid phase at a temperature lower than the melting point of either individual component or the cocrystal.
Cocrystal Melting: As the temperature increases, the cocrystal itself will reach its melting point. This is typically observed as a sharp transition from a crystalline solid to an isotropic liquid. The melting point is a crucial indicator of the cocrystal's thermal stability. For a pure cocrystal, a sharp melting range is expected.
Polymorphic Transitions: HSM is particularly effective at visualizing solid-state phase transitions between different polymorphic forms. nih.gov If the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal exhibits polymorphism, changes in the crystal shape, color (under polarized light), or internal structure might be observed before the final melting.
Decomposition: If the cocrystal decomposes upon heating, HSM can capture visual evidence such as gas evolution (bubbling), charring, or significant color changes.
The visual data obtained from HSM provides a direct and unambiguous interpretation of the thermal events detected by other methods like DSC. For instance, an endotherm in a DSC curve can be definitively identified as a melting event, a solid-solid transition, or a desolvation process by observing the corresponding change under the microscope. researchgate.netkoreascience.kr
Data Table (Illustrative)
Since no specific experimental data is available, the following table illustrates the type of information that would be generated from an HSM analysis of the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal.
| Temperature (°C) | Observation | Interpretation |
| T0 | Crystalline solid with defined morphology. | Initial state of the cocrystal. |
| Teutectic | Initial appearance of liquid phase at crystal boundaries. | Eutectic melting of any residual starting materials. |
| Ttransition | Change in crystal habit or birefringence without melting. | Potential polymorphic transformation. |
| Tmelt | Complete transformation of solid to isotropic liquid. | Melting point of the cocrystal. |
| Tdecomp | Gas evolution, discoloration, or charring. | Onset of thermal decomposition. |
This systematic visual analysis is invaluable for constructing a comprehensive thermal profile of the 4-Butoxyphenol;4-nitrobenzoic acid supramolecular assembly, confirming the formation of the cocrystal, and assessing its thermal stability.
Structure Property Relationships in 4 Butoxyphenol;4 Nitrobenzoic Acid Systems
Impact of Supramolecular Architecture on Crystal Packing
Two-Dimensional (2D) Layered Structures
Without experimental data, one can only hypothesize about the formation of two-dimensional structures. It is plausible that the acidic carboxylic acid group of 4-nitrobenzoic acid and the phenolic hydroxyl group of 4-Butoxyphenol (B117773) could form strong hydrogen-bonded chains or ribbons. These linear motifs could then be further organized into sheets or layers through weaker interactions, such as C-H···O bonds or aromatic π-π stacking. The flexible butoxy group of 4-Butoxyphenol could play a significant role in dictating the spacing and packing of these layers.
Three-Dimensional (3D) Interlocked Networks
The potential for forming three-dimensional networks also exists. If the supramolecular synthons are not planar or if there are significant intermolecular interactions between the 2D layers, a more complex, interlocked 3D structure could arise. The nitro group of 4-nitrobenzoic acid, being a good hydrogen bond acceptor, could interact with weaker hydrogen bond donors, potentially linking adjacent layers or chains into a more intricate architecture.
Correlation between Synthon Formation and Crystal Packing Efficiency
The efficiency of crystal packing, which influences the density and stability of the crystal, is directly correlated with the robustness and geometry of the primary supramolecular synthons. A well-defined and predictable synthon, such as a strong acid-phenol hydrogen bond, would likely lead to a more densely packed and stable crystalline form. However, competition between different possible synthons—for instance, the formation of a carboxylic acid dimer versus an acid-phenol heterodimer—could lead to polymorphism, where different crystal structures with varying packing efficiencies could exist. The lack of published crystallographic data for the 4-Butoxyphenol;4-nitrobenzoic acid system means that the dominant synthons and their effect on packing efficiency remain undetermined.
Influence of Intermolecular Interactions on Chemical Reactivity and Stability
The formation of a co-crystal can significantly alter the chemical properties of the individual components due to the new electronic environment created within the crystal lattice.
Modulation of Acid-Base Properties within the Crystal Lattice
The pKa, or the measure of acidity, of both 4-Butoxyphenol and 4-nitrobenzoic acid would likely be modulated upon co-crystallization. The formation of a hydrogen bond between the acidic proton of 4-nitrobenzoic acid and the phenolic oxygen of 4-Butoxyphenol would result in proton sharing or, in the case of a salt, complete proton transfer. This would effectively change the acidity of both functional groups within the solid state compared to their values in solution. Quantifying this shift would require solid-state spectroscopic or computational studies, which have not been reported for this specific system.
Enhanced or Diminished Reactivity in Solid-State Reactions
The arrangement of molecules in a crystal lattice can influence their reactivity in the solid state. For example, the proximity and orientation of reactive groups, dictated by the supramolecular architecture, can either facilitate or hinder solid-state reactions, such as polymerization, degradation, or solid-gas reactions. Without knowledge of the crystal structure of the 4-Butoxyphenol;4-nitrobenzoic acid system, any discussion of its solid-state reactivity would be purely speculative.
In-depth Analysis of 4-Butoxyphenol;4-nitrobenzoic acid Systems Remains Elusive
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization and analysis of the chemical compound system 4-Butoxyphenol;4-nitrobenzoic acid. Despite extensive searches for data pertaining to its structural, thermal, photochemical, and mechanical properties, no specific research has been identified for this particular cocrystal.
This absence of targeted research means that key data points and analyses, which are crucial for a thorough understanding of this compound system, are not available. The intended scope of this article was to delve into the nuanced structure-property relationships of the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal. However, without foundational studies on its synthesis and basic characterization, a detailed exploration as outlined is not feasible.
General principles of crystal engineering suggest that a cocrystal of 4-Butoxyphenol and 4-nitrobenzoic acid would likely form through hydrogen bonding between the hydroxyl group of the phenol (B47542) and the carboxylic acid group of the benzoic acid. The stability and mechanical behavior of such a crystal would be governed by the interplay of these primary hydrogen bonds, as well as weaker interactions such as van der Waals forces and potential π-π stacking of the aromatic rings. However, without experimental data, any discussion remains purely speculative.
Similarly, while the thermal stability of cocrystals is often different from their individual components, and the photochemical stability can be influenced by the presence of the nitro group, no specific studies have been conducted on the 4-Butoxyphenol;4-nitrobenzoic acid system to confirm these behaviors.
Likewise, an analysis of the mechanical properties, including any anisotropy in deformation and its correlation with intermolecular forces, cannot be performed without experimental data from techniques such as nanoindentation or single-crystal X-ray diffraction under pressure.
Research on Supramolecular Assembly of 4-Butoxyphenol and 4-Nitrobenzoic Acid Remains Undisclosed
Despite significant interest in the field of crystal engineering and supramolecular chemistry, detailed scientific literature and data specifically focusing on the co-crystal assembly of 4-butoxyphenol and 4-nitrobenzoic acid are not publicly available. While the individual properties of both 4-butoxyphenol, an ether, and 4-nitrobenzoic acid, a carboxylic acid, are well-documented, their specific interactions within a supramolecular structure have not been detailed in accessible research.
The exploration of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a burgeoning area of materials science. The ability to design and predict the formation of these structures, a practice known as crystal engineering, relies on understanding the non-covalent interactions between molecules, such as hydrogen bonds. These interactions are guided by specific functional groups on the constituent molecules, often referred to as supramolecular synthons.
For the theoretical assembly of 4-butoxyphenol and 4-nitrobenzoic acid, one could anticipate the formation of a robust hydrogen bond between the hydroxyl group of the phenol and the carboxylic acid group of the benzoic acid derivative. This is a common and predictable supramolecular synthon in co-crystal formation. However, without experimental data, any discussion on the precise structural details, tunable properties, or potential applications of this specific co-crystal remains speculative.
Advanced research in this area typically involves the rational design of co-crystals to achieve desired physical and chemical properties, such as solubility, melting point, and stability. Furthermore, the study of such systems provides fundamental insights into molecular recognition and self-assembly processes, which are crucial for the development of new functional materials.
Unfortunately, the absence of specific studies on the "4-Butoxyphenol;4-nitrobenzoic acid" system means that no data tables on crystallographic parameters, spectroscopic analysis, or material properties can be provided. Consequently, a detailed analysis of its advanced research directions and broader implications cannot be constructed at this time. The scientific community awaits dedicated research to uncover the potential of this and other novel supramolecular assemblies.
Advanced Research Directions and Broader Implications of 4 Butoxyphenol;4 Nitrobenzoic Acid Supramolecular Assemblies
Potential for Novel Functional Materials
Optoelectronic Materials Based on Charge Transfer Interactions
Organic cocrystals composed of electron-donating and electron-accepting molecules are a cornerstone in the design of novel optoelectronic materials. rsc.org The interaction between an electron-rich donor (like 4-Butoxyphenol) and an electron-poor acceptor (like 4-nitrobenzoic acid) can lead to the formation of charge-transfer (CT) complexes. rsc.org These complexes are characterized by the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This phenomenon gives rise to new electronic and optical properties that are absent in the individual components.
The formation of a cocrystal between 4-Butoxyphenol (B117773) and 4-nitrobenzoic acid is anticipated to be driven by robust hydrogen bonding between the phenolic hydroxyl group and the carboxylic acid moiety. This primary interaction brings the aromatic rings into close proximity, facilitating the crucial π-π stacking that enables charge-transfer. The degree of charge transfer in such systems is a critical parameter that dictates the material's properties and can be influenced by the specific arrangement of the molecules in the crystal lattice. nih.gov
Detailed Research Findings:
While specific experimental data on the 4-Butoxyphenol;4-nitrobenzoic acid cocrystal is not extensively available in the public domain, the principles governing similar donor-acceptor systems provide a strong basis for predicting its potential. Research on analogous cocrystals has demonstrated that the extent of charge transfer can be fine-tuned by modifying the chemical structure of the donor and acceptor molecules. rsc.org For instance, the introduction of the butoxy group in 4-Butoxyphenol enhances its electron-donating capacity compared to unsubstituted phenol (B47542), which would likely lead to a more pronounced charge-transfer interaction with 4-nitrobenzoic acid.
The optoelectronic behavior of such a cocrystal would be manifested in its absorption and emission spectra. The formation of a CT complex typically results in the appearance of a new, broad absorption band at a lower energy (longer wavelength) than the absorption bands of the individual components. nih.gov This red-shift is a direct consequence of the smaller energy gap between the HOMO of the donor-acceptor pair and the LUMO. The photoluminescence properties, such as fluorescence or phosphorescence, would also be significantly modulated by the charge-transfer state. rsc.org
The potential applications for such materials in optoelectronics are vast. They could be utilized as active layers in organic photodetectors, where the absorption of light in the CT band generates an electrical signal. Furthermore, the tunable nature of their emission properties makes them candidates for organic light-emitting diodes (OLEDs). The supramolecular arrangement can also influence charge transport properties, making these materials relevant for organic field-effect transistors (OFETs). rsc.org
Table 1: Predicted Optoelectronic Properties of 4-Butoxyphenol;4-Nitrobenzoic Acid Supramolecular Assembly
| Property | Predicted Characteristic | Rationale |
| Charge-Transfer (CT) Band | Present in the UV-Vis spectrum, red-shifted compared to precursors. | Electron donor-acceptor interaction between 4-Butoxyphenol and 4-nitrobenzoic acid. |
| Photoluminescence | Emission from the CT state, potentially tunable. | The energy of the CT state dictates the emission wavelength. |
| Non-linear Optical (NLO) Properties | Potential for second- or third-order NLO activity. | Non-centrosymmetric packing in the crystal lattice can lead to NLO effects. |
| Photoconductivity | Enhanced upon irradiation at the CT band wavelength. | Light absorption creates mobile charge carriers (electrons and holes). |
Catalytic Systems (e.g., Heterogeneous Acid Catalysis)
The precise arrangement of functional groups within a crystalline solid can create unique catalytic environments. Supramolecular assemblies of 4-Butoxyphenol and 4-nitrobenzoic acid present an intriguing platform for heterogeneous acid catalysis. In this context, the cocrystal would act as a solid catalyst that is in a different phase from the reactants, offering advantages in terms of catalyst separation and reusability. baranlab.org
Detailed Research Findings:
While direct studies on the catalytic applications of 4-Butoxyphenol;4-nitrobenzoic acid cocrystals are scarce, the concept of using organic cocrystals for catalysis is an emerging field. The principle relies on the creation of well-ordered active sites. For instance, the acidic sites of 4-nitrobenzoic acid within the cocrystal could be used to catalyze a variety of acid-catalyzed reactions, such as esterifications, acetalizations, or Friedel-Crafts reactions. The regular spacing of the active sites in the crystal lattice could impart shape and size selectivity to the catalytic process, favoring the reaction of certain substrates that fit within the crystalline pores or channels.
Furthermore, the electronic interactions between the 4-Butoxyphenol and 4-nitrobenzoic acid components could influence the acidity of the carboxylic acid protons, potentially enhancing their catalytic activity. The supramolecular structure might also stabilize reactive intermediates or transition states, thereby lowering the activation energy of a reaction.
Table 2: Potential Catalytic Applications of 4-Butoxyphenol;4-Nitrobenzoic Acid Supramolecular Assemblies
| Catalytic Reaction | Potential Role of the Cocrystal | Expected Advantages |
| Esterification | Solid acid catalyst providing protons for the activation of the carboxylic acid reactant. | Easy separation of the catalyst from the reaction mixture; potential for regioselectivity. |
| Acetal Formation | Catalyzing the reaction of an aldehyde or ketone with an alcohol. | Mild reaction conditions; reusability of the catalyst. |
| Friedel-Crafts Alkylation/Acylation | Acting as a Lewis or Brønsted acid catalyst. | Reduced production of corrosive byproducts compared to traditional catalysts. |
Separations Technologies (e.g., Selective Adsorption)
The development of materials capable of selectively capturing specific molecules from a mixture is of paramount importance in various industrial processes, from purification to sensing. Porous organic cocrystals are an emerging class of materials that can exhibit selective adsorption properties. A supramolecular assembly of 4-Butoxyphenol and 4-nitrobenzoic acid could potentially form a porous structure with well-defined channels or cavities.
The formation of such a porous framework would depend on the specific packing of the molecules in the crystal. If the crystal structure contains voids, these could be accessible to guest molecules of a complementary size, shape, and chemical nature. The selectivity of the adsorption process would be governed by the interactions between the guest molecules and the internal surface of the pores. The functional groups of both 4-Butoxyphenol (ether and hydroxyl) and 4-nitrobenzoic acid (carboxylic acid and nitro group) lining the pores would offer specific interaction sites for guest molecules through hydrogen bonding, π-π interactions, or dipole-dipole forces.
Detailed Research Findings:
There is no direct evidence of porous behavior in 4-Butoxyphenol;4-nitrobenzoic acid cocrystals in the existing literature. However, the principles of crystal engineering suggest that by carefully selecting the components and crystallization conditions, it is possible to design porous organic cocrystals. nih.gov The butoxy chain of 4-Butoxyphenol, being relatively flexible, could play a role in templating the formation of pores or in creating a more open framework compared to a cocrystal with a smaller substituent.
The potential for selective adsorption would be highly dependent on the pore dimensions and the chemical functionality of the pore walls. For example, the acidic nature of the 4-nitrobenzoic acid moieties could lead to preferential adsorption of basic molecules. Conversely, the more hydrophobic butoxy groups could favor the uptake of nonpolar guests. This tunable selectivity makes such materials promising for applications in gas separation (e.g., CO2 capture), purification of liquids, or as the stationary phase in chromatography.
Table 3: Potential Separation Applications of Porous 4-Butoxyphenol;4-Nitrobenzoic Acid Supramolecular Assemblies
| Application | Target Molecules | Mechanism of Selectivity |
| Gas Separation | CO2, SO2, NH3 | Acid-base interactions with the carboxylic acid and nitro groups. |
| Purification of Organic Solvents | Removal of polar impurities from nonpolar solvents. | Preferential adsorption of polar molecules through hydrogen bonding. |
| Chromatography | Separation of isomers or closely related compounds. | Shape and size selectivity of the pores; specific interactions with the functionalized pore walls. |
| Sensing | Detection of specific analytes. | Change in optical or electronic properties of the cocrystal upon guest binding. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-nitrobenzoic acid from precursor compounds?
The synthesis of 4-nitrobenzoic acid typically involves nitration followed by oxidation. For example, benzoic acid derivatives can undergo nitration using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C). Subsequent reduction of the nitro group (e.g., using tin and concentrated hydrochloric acid) yields intermediates, which are oxidized to the final product . Reaction conditions such as solvent choice (e.g., aqueous or ethanol systems) and pH adjustments are critical to minimize side reactions like over-oxidation or incomplete reduction .
Q. What safety protocols are recommended for handling 4-nitrobenzoic acid in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Ensure local exhaust systems to avoid inhalation of dust or vapors .
- Emergency Procedures: In case of exposure, rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention .
- Storage: Keep containers sealed in dry, cool environments to prevent decomposition .
Q. How can structural similarity principles predict the toxicity of 4-Butoxyphenol?
Structural analogs with shared functional groups (e.g., phenolic –OH, alkoxy chains) and metabolic pathways can be used for read-across assessments. For example, 4-Butoxyphenol’s toxicity may be inferred from homologous compounds like 4-hydroxybenzoic acid derivatives, provided they exhibit similar carbon chain lengths and reactivity profiles . Validating predictions requires comparative in vitro assays (e.g., cytotoxicity tests) to confirm alignment with reference data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing 4-Butoxyphenol derivatives?
Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. Methodological strategies include:
- Cross-Validation: Compare data with structurally similar compounds from databases like PubChem .
- Advanced Techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals .
- Computational Modeling: Predict spectral patterns using software like Gaussian or ACD/Labs to identify discrepancies .
Q. What experimental strategies optimize the yield of 4-nitrobenzoic acid under varying pH conditions?
pH-sensitive steps (e.g., nitration or oxidation) require precise control:
- Nitration: Conduct in strongly acidic media (H₂SO₄) to stabilize nitronium ions and prevent premature hydrolysis .
- Oxidation: Use buffered conditions (pH 6–8) with oxidizing agents like KMnO₄ to avoid side reactions. Monitor reaction progress via TLC or HPLC to terminate at the optimal endpoint .
- Work-Up: Neutralize acidic byproducts with NaHCO₃ before recrystallization to improve purity .
Q. What challenges arise in synthesizing co-crystals of 4-Butoxyphenol and 4-nitrobenzoic acid, and how can they be addressed?
Challenges include mismatched solubility profiles and weak non-covalent interactions. Solutions involve:
- Solvent Screening: Use polar aprotic solvents (e.g., DMSO) to dissolve both components .
- Stoichiometric Tuning: Adjust molar ratios (e.g., 1:1 vs. 2:1) to favor hydrogen bonding between phenolic –OH and nitro/carboxyl groups .
- Crystallography: Confirm co-crystal formation via X-ray diffraction and compare with single-component crystal structures .
Q. How do 4-Butoxyphenol and 4-nitrobenzoic acid function in medicinal chemistry applications?
- 4-Butoxyphenol: Acts as a stabilizer in drug formulations due to its antioxidant properties. Its alkoxy chain enhances lipid solubility, improving membrane permeability .
- 4-Nitrobenzoic Acid: Serves as a precursor for pharmacophores (e.g., nitro-to-amine reduction generates bioactive amines). It is explored in enzyme inhibition studies (e.g., nitroreductase substrates) .
- Combination Studies: Synergistic effects in co-formulations require compatibility testing via differential scanning calorimetry (DSC) .
Methodological Notes
- Analytical Validation: Always cross-reference spectral data with NIST or PubChem databases to ensure accuracy .
- Safety Compliance: Adhere to GHS guidelines for hazard communication and disposal .
- Data Reproducibility: Document reaction conditions (temperature, solvent, pH) meticulously to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
